molecular formula C18H14Cl2N2OS B2933678 N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 438030-23-0

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2933678
CAS No.: 438030-23-0
M. Wt: 377.28
InChI Key: YASLXSUMPZREQH-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group, a chloro group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with chloroacetyl chloride to form N-benzyl-2-chloroacetamide. This intermediate is then reacted with 4-(4-chlorophenyl)-1,3-thiazole-2-amine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same basic reactions but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of both the thiazole ring and the chloro group, which confer specific chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .

Properties

IUPAC Name

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS/c19-10-17(23)22(11-13-4-2-1-3-5-13)18-21-16(12-24-18)14-6-8-15(20)9-7-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASLXSUMPZREQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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